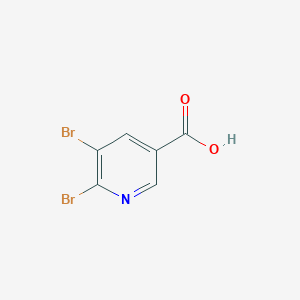

5,6-Dibromonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBCIGFWDCOGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358518 | |

| Record name | 5,6-dibromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29241-64-3 | |

| Record name | 5,6-dibromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dibromopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Dibromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5,6-dibromonicotinic acid, a valuable building block in medicinal chemistry and drug development. This document details two principal synthesis routes, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Pathway 1: Synthesis from 6-Hydroxynicotinic Acid

This pathway commences with the bromination of commercially available 6-hydroxynicotinic acid, followed by the conversion of the hydroxyl group to a bromide.

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid

The initial step involves the electrophilic bromination of 6-hydroxynicotinic acid.

Experimental Protocol:

A suspension of 6-hydroxynicotinic acid (8 g, 57.6 mmol) in water (30 mL) is cooled in an ice bath.[1] Bromine (4.2 mL, 81.4 mmol) is then added slowly to the stirred suspension.[1] Following the addition, the reaction mixture is stirred at room temperature for 24 hours.[1] The resulting solid product is collected by filtration, washed with water, and dried in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.[1]

Quantitative Data:

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Product | Yield |

| 6-Hydroxynicotinic Acid | Bromine | Water | 24 hours | Room Temperature | 5-Bromo-6-hydroxynicotinic Acid | 97%[1] |

Workflow Diagram:

Step 2: Synthesis of this compound

Proposed Experimental Protocol (Adapted):

Carefully add phosphorus pentabromide (a molar excess, e.g., 4-5 equivalents) to 5-bromo-6-hydroxynicotinic acid in a reaction vessel equipped with a stirrer and a reflux condenser. Heat the mixture with stirring, initially at 70-80°C for approximately 15-30 minutes, and then increase the temperature to 120°C for 1 hour.[2] During heating, the mixture may solidify. After cooling, cautiously add the reaction mass to ice water. The precipitated crude this compound is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

Quantitative Data (Based on Analogous Reaction):

| Starting Material | Reagent | Reaction Time | Temperature | Product | Estimated Yield |

| 5-Bromo-6-hydroxynicotinic Acid | Phosphorus Pentabromide | ~1.5 hours | 70-120°C | This compound | ~70-80%[2] |

Synthesis Pathway Diagram:

Pathway 2: Synthesis from 2,5-Dibromo-3-methylpyridine

This alternative pathway involves the synthesis of 2,5-dibromo-3-methylpyridine (also known as 2,5-dibromo-3-picoline) followed by the oxidation of its methyl group to a carboxylic acid.

Step 1: Synthesis of 2-Amino-3-methyl-5-bromopyridine

The synthesis begins with the protection of the amino group of 2-amino-3-methylpyridine, followed by bromination and deprotection.

Experimental Protocol:

Add 2-amino-3-methylpyridine (10.8 g, 0.1 mol) and acetic anhydride (12.3 g, 0.12 mol) to a four-necked flask and heat to reflux, monitoring the reaction by thin-layer chromatography.[3] After the reaction is complete, cool the mixture to 20-25°C and slowly add liquid bromine (17.6 g, 0.11 mol).[3] After the addition, maintain the reaction at 50°C for 3 hours.[3] Then, add water until all solids dissolve, followed by the slow addition of 40 mL of 40% sodium hydroxide solution.[3] Continue the reaction for another 30 minutes after the addition is complete.[3] The product, 2-amino-3-methyl-5-bromopyridine, is obtained by filtration, drying, and recrystallization.[3]

Quantitative Data:

| Starting Material | Reagents | Reaction Time | Temperature | Product | Yield |

| 2-Amino-3-methylpyridine | 1. Acetic Anhydride2. Bromine3. Sodium Hydroxide | 3 hours (bromination) | Reflux, then 50°C | 2-Amino-3-methyl-5-bromopyridine | 64%[3] |

Step 2: Synthesis of 2,5-Dibromo-3-methylpyridine

The amino group of 2-amino-3-methyl-5-bromopyridine is then converted to a bromide via a Sandmeyer-type reaction.

Experimental Protocol:

In a three-necked flask equipped with a stirrer and a thermometer, dissolve cuprous bromide (6.9 g, 0.048 mol) in 50 mL of 48% hydrobromic acid solution.[3] Cool the solution to -5°C using an ice-salt bath and slowly add 2-amino-3-methyl-5-bromopyridine (7.6 g, 0.04 mol).[3] Maintain the temperature for 15 minutes and then slowly add 4.8 mL of a saturated sodium nitrite solution.[3] After the addition is complete, stir the mixture for 2 hours.[3] Neutralize the reaction to a pH of 7-8 with a 40% sodium hydroxide solution and obtain the product by vacuum distillation.[3]

Quantitative Data:

| Starting Material | Reagents | Reaction Time | Temperature | Product | Yield |

| 2-Amino-3-methyl-5-bromopyridine | 1. Cuprous Bromide in HBr2. Sodium Nitrite | 2 hours | -5°C | 2,5-Dibromo-3-methylpyridine | 64%[3] |

Step 3: Oxidation of 2,5-Dibromo-3-methylpyridine to this compound

The final step is the oxidation of the methyl group to a carboxylic acid. While a specific protocol for 2,5-dibromo-3-methylpyridine is not detailed in the reviewed literature, a general procedure using a strong oxidizing agent like potassium permanganate or nitric acid can be employed. The following is a generalized protocol based on the oxidation of similar picoline derivatives.

Proposed Experimental Protocol (Generalized):

To a solution of 2,5-dibromo-3-methylpyridine in a suitable solvent (e.g., water or a mixture of water and pyridine), add a strong oxidizing agent such as potassium permanganate in portions while monitoring the temperature. The reaction mixture is typically heated to reflux for several hours until the purple color of the permanganate disappears. After cooling, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the crude this compound, which can be collected by filtration and purified by recrystallization. Alternatively, oxidation can be carried out using nitric acid at elevated temperatures.[4][5][6]

Quantitative Data (Estimated):

| Starting Material | Reagent | Reaction Conditions | Product | Estimated Yield |

| 2,5-Dibromo-3-methylpyridine | Potassium Permanganate or Nitric Acid | Reflux | This compound | Moderate to good |

Synthesis Pathway Diagram:

Pathway 3: Synthesis via Sandmeyer Reaction of an Aminonicotinic Acid Intermediate

Conceptual Workflow Diagram:

This guide provides a foundation for the synthesis of this compound. Researchers should note that while established protocols exist for many of the described steps, some transformations, particularly the final steps of pathways 1 and 2, are based on analogous and well-established chemical principles and may require optimization for specific laboratory conditions.

References

- 1. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 4. US2748138A - Oxidation of mixed tar bases - Google Patents [patents.google.com]

- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]

- 6. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dibromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 5,6-Dibromonicotinic acid (CAS No: 29241-64-3), a halogenated derivative of nicotinic acid. Understanding these properties is critical for its application in drug discovery and development, from initial screening and formulation to predicting its pharmacokinetic profile. This guide summarizes key quantitative data, details standard experimental protocols for property determination, and visualizes relevant workflows and biological pathways.

Chemical Identity and Properties

This compound is a pyridinecarboxylic acid derivative. The presence of two bromine atoms on the pyridine ring significantly influences its electronic properties, lipophilicity, and reactivity compared to its parent compound, nicotinic acid. These modifications are crucial for its potential role as a building block in the synthesis of novel active pharmaceutical ingredients (APIs).

Table 1: Chemical Identifiers and Molecular Properties

| Parameter | Value | Reference |

| IUPAC Name | 5,6-dibromopyridine-3-carboxylic acid | [1] |

| Synonyms | 5,6-Dibromopyridine-3-carboxylic acid | [2] |

| CAS Number | 29241-64-3 | [1][2] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |

| Molecular Weight | 280.90 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=NC(=C1Br)Br)C(=O)O | [1] |

| InChI | InChI=1S/C6H₃Br₂NO₂/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | [1] |

| InChI Key | ABBCIGFWDCOGEQ-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physicochemical parameters of an API are fundamental to predicting its behavior in biological systems. While specific experimental data for this compound are not widely published, the following table includes values from computational predictions and supplier specifications, which are invaluable for initial assessments.

Table 2: Physicochemical Properties

| Property | Value | Notes | Reference |

| Physical Form | Solid | --- | |

| Purity | ≥98% | Typical specification | [2] |

| Boiling Point | 379.5 °C at 760 mmHg | Predicted | |

| Melting Point | Not available | For comparison, 5-Bromonicotinic acid melts at 178-180 °C. | [3] |

| pKa | Not available | For comparison, the predicted pKa of 5-Bromonicotinic acid is 3.08 ± 0.10. | [3] |

| LogP | 1.54 - 2.3 | Predicted range, indicating significant lipophilicity. | [1] |

| Solubility | Sparingly soluble in water. | Qualitative data. Quantitative data in various solvents is not readily available. | [4] |

| TPSA | 50.19 Ų | Topological Polar Surface Area (Predicted) | |

| Hydrogen Bond Donors | 1 | Predicted | |

| Hydrogen Bond Acceptors | 2 | Predicted | |

| Rotatable Bonds | 1 | Predicted | |

| Storage | Store at room temperature | --- | [2] |

Methodologies for Physicochemical Characterization

The following sections detail standard experimental protocols for determining the key physicochemical properties of an API like this compound. These methods are widely accepted in the pharmaceutical industry for API characterization.[5][6]

The melting point is a crucial indicator of purity. The capillary method is a standard and accessible technique for its determination.[7]

-

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting (onset) to the complete liquefaction (clear point) is recorded.[8]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load the capillary tube with the sample to a height of 2.5-3.5 mm by tapping the sealed end on a hard surface.[8][9]

-

Measurement: Place the capillary in the heating block of the apparatus.

-

Rapid Scan (Optional): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20 °C/min) to find a rough range.[9]

-

Accurate Measurement: For a precise reading, start heating a new sample to about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts. This range is the melting point.

-

The acid dissociation constant (pKa) is critical as it dictates the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[10][11]

-

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, and a reaction vessel.[10][11]

-

Procedure:

-

Solution Preparation: Prepare a sample solution of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds). Maintain a constant ionic strength using a background electrolyte like KCl.[10][11]

-

Titration Setup: Place the solution in the vessel, immerse the pH electrode, and begin stirring. Purge with nitrogen to remove dissolved CO₂.[11]

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

-

Data Collection: Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve (often using first or second derivative plots). Perform at least three replicate titrations.[10]

-

Solubility is a key factor influencing drug dissolution and bioavailability. The equilibrium shake-flask method is the gold standard for its determination.[6][12]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.[6]

-

Apparatus: Orbital shaker or mechanical agitator with temperature control, centrifuge, vials, and a validated analytical system (e.g., HPLC-UV).[6][12]

-

Procedure:

-

Preparation: Add an excess of the solid API to a vial containing the desired solvent (e.g., water, phosphate buffer at pH 1.2, 4.5, and 6.8 for BCS classification).[12] Ensure enough solid is present to maintain saturation throughout the experiment.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 37 °C for physiological relevance) and agitate.[12] The time to reach equilibrium can vary and should be determined preliminarily (often 24-72 hours).[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution, typically by centrifugation or filtration.

-

Quantification: Analyze the concentration of the API in the clear supernatant using a validated analytical method like HPLC.[6] The measured concentration represents the equilibrium solubility.

-

The partition coefficient (LogP) measures a compound's lipophilicity and is a strong predictor of its membrane permeability and absorption.

-

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient (P). LogP is the base-10 logarithm of this ratio.[13][14]

-

Apparatus: Vials, mechanical shaker, centrifuge, HPLC-UV system.

-

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water (or buffer, typically pH 7.4 for LogD) with n-octanol to ensure thermodynamic equilibrium.[13][15]

-

Partitioning: Add a known amount of the compound to a vial containing measured volumes of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: Seal the vial and shake for a set period (e.g., 30 minutes to several hours) to allow for complete partitioning.[14]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using HPLC or UV-Vis spectroscopy.[13]

-

Calculation: Calculate P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP = log₁₀(P).[16]

-

Workflows and Biological Context

Visualizing workflows and biological pathways is essential for understanding the context and application of physicochemical data in drug development.

Caption: API Physicochemical Characterization Workflow.

The parent structure, nicotinic acid, is known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes.[17][18] The signaling pathways activated by these receptors are of significant interest in neuroscience and oncology.[19][20]

Caption: Simplified Nicotinic Acetylcholine Receptor (nAChR) Signaling.

Conclusion

This compound presents a scaffold with significant potential in medicinal chemistry, largely due to the physicochemical modifications imparted by its dibromo-substitution. Its predicted high lipophilicity suggests good potential for membrane permeability. While comprehensive experimental data is limited, this guide provides the foundational chemical data, computational properties, and robust, standardized protocols necessary for researchers to fully characterize this compound. The provided workflow and biological pathway diagrams place this characterization in the critical context of drug discovery and development, enabling a more informed progression from chemical entity to potential therapeutic agent.

References

- 1. Buy this compound | 29241-64-3 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. westlab.com [westlab.com]

- 8. thinksrs.com [thinksrs.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. who.int [who.int]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ftloscience.com [ftloscience.com]

- 15. agilent.com [agilent.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 18. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 19. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dibromonicotinic Acid (CAS: 29241-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dibromonicotinic acid, with the Chemical Abstracts Service (CAS) number 29241-64-3, is a halogenated derivative of nicotinic acid (Vitamin B3). The presence of two bromine atoms on the pyridine ring significantly influences its physicochemical properties and biological activity, making it a compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on experimental data and protocols relevant to researchers in the field.

Initial Clarification: It is important to note that the CAS number 20826-04-4, initially associated with this topic, correctly identifies 5-Bromonicotinic acid . This guide will focus exclusively on This compound (CAS: 29241-64-3) .

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Br₂NO₂ | [1] |

| Molecular Weight | 280.90 g/mol | [1] |

| Appearance | Off-White to Pale Yellow Solid | [2] |

| Boiling Point | 379.5 °C at 760 mmHg (Predicted) | |

| pKa | 2.85 ± 0.10 (Predicted) | [2] |

| LogP | 2.3048 (Predicted) | [3] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Certificate of Analysis for a commercial sample of this compound states that the ¹H NMR spectrum is consistent with its structure and indicates a purity of ≥97.0%.[4] However, the detailed spectral data (chemical shifts, coupling constants) is not provided in the publicly available document.

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not available in the searched literature. However, characteristic absorption peaks can be predicted based on its functional groups:

-

O-H stretch (Carboxylic Acid): A broad band is expected in the region of 3300-2500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption should appear around 1760-1690 cm⁻¹.

-

C-Br stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

-

Aromatic C-H and C=C/C=N stretches: Bands are expected in the regions of 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹, respectively.

Mass Spectrometry (MS)

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, general methods for the synthesis of related halogenated nicotinic acids can be adapted.

General Synthesis Approach

A plausible synthetic route involves the direct bromination of nicotinic acid or a suitable precursor. A general procedure for the synthesis of 5-bromonicotinic acid, which could potentially be modified for di-bromination, is as follows:

Reaction: Direct bromination of nicotinic acid.

Reagents and Equipment:

-

Nicotinic acid

-

Thionyl chloride

-

Bromine

-

Powdered iron (catalyst)

-

4N Sodium hydroxide solution

-

5% Hydrochloric acid solution

-

Ice

-

Standard laboratory glassware (reflux apparatus, beakers, Büchner funnel)

Procedure Outline:

-

A mixture of nicotinic acid and powdered iron is treated with thionyl chloride.

-

The mixture is heated, and bromine is added dropwise.

-

The reaction mixture is refluxed for several hours.

-

Excess bromine and thionyl chloride are removed by distillation.

-

The residue is cooled and neutralized with a sodium hydroxide solution to a specific pH to precipitate the crude product.

-

The crude product is collected by filtration and washed.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as isopropyl alcohol.[6]

Disclaimer: This is a generalized protocol for a related compound and would require optimization for the synthesis of this compound.

References

- 1. Buy this compound | 29241-64-3 [smolecule.com]

- 2. 5,6-DIBROMOPYRIDINE-3-CARBOXYLIC ACID | 29241-64-3 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

Spectroscopic Analysis of 5,6-Dibromonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted and Representative Spectral Data

The following tables summarize the predicted spectral data for 5,6-Dibromonicotinic acid and include experimental data for the structurally similar 5-Bromonicotinic acid for comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The exact chemical shifts are influenced by the deshielding effects of the bromine atoms and the carboxylic acid group.

| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Representative Chemical Shift (δ, ppm) for 5-Bromonicotinic acid[1] | Multiplicity |

| This compound | H-2 | 8.9 - 9.2 | 9.05 | d |

| H-4 | 8.3 - 8.6 | 8.42 | d | |

| COOH | >10 (broad) | ~14 (broad) | s |

d: doublet, s: singlet

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the carboxylic acid carbon.

| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |

| This compound | C-2 | 150 - 155 |

| C-3 | 135 - 140 | |

| C-4 | 140 - 145 | |

| C-5 | 120 - 125 | |

| C-6 | 125 - 130 | |

| COOH | 165 - 175 |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the aromatic ring.

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹)[2][3] | Representative Absorption (cm⁻¹) for 5-Bromonicotinic acid[4] |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Broad band in this region |

| Aromatic Ring | C-H stretch | 3000-3100 | Not distinctly resolved |

| Carbonyl | C=O stretch | 1680-1710 | ~1700 |

| Aromatic Ring | C=C & C=N stretch | 1400-1600 | Multiple bands in this region |

| Carbon-Bromine | C-Br stretch | 500-600 | Not shown in provided spectrum |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

| Parameter | Predicted Value for this compound | Representative Value for 5-Bromonicotinic acid[1] |

| Molecular Formula | C₆H₃Br₂NO₂ | C₆H₄BrNO₂ |

| Molecular Weight | 280.86 g/mol | 201.99 g/mol |

| Predicted Molecular Ion (M⁺) | m/z 279, 281, 283 (approx. 1:2:1 ratio) | m/z 201, 203 (approx. 1:1 ratio) |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Background Spectrum : Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum : Record the spectrum of the sample.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.[2][3]

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds. For less volatile compounds, Electrospray Ionization (ESI) may be used.[5][6]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection : The detector records the abundance of each ion.

-

Analysis : Identify the molecular ion peak to determine the molecular weight.[5] Analyze the fragmentation pattern to gain information about the structure of the molecule. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) will be a key feature in the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. 5-Bromonicotinic acid(20826-04-4) 1H NMR spectrum [chemicalbook.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. 5-Bromonicotinic acid(20826-04-4) IR Spectrum [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

The Solubility of 5,6-Dibromonicotinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5,6-Dibromonicotinic acid in common organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document provides a framework for its solubility determination. It outlines detailed experimental protocols based on established methods for analogous compounds, such as nicotinic acid, and presents a structured approach to data acquisition and presentation. The guide is intended to equip researchers with the necessary methodology to assess the solubility profile of this compound, a critical parameter in drug development, process chemistry, and various research applications.

Introduction

This compound is a halogenated derivative of nicotinic acid (Vitamin B3). Its chemical structure, featuring a pyridine ring substituted with two bromine atoms and a carboxylic acid group, suggests it possesses unique physicochemical properties that are of interest in medicinal chemistry and materials science. Solubility is a fundamental characteristic that dictates the suitability of a compound for various applications, including reaction kinetics, purification, formulation, and bioavailability.

While specific solubility data for this compound is not readily found in scientific literature, the principles governing the solubility of its parent compound, nicotinic acid, and other related organic acids can be applied. This guide provides the experimental procedures necessary to generate reliable solubility data.

Predicted Solubility Profile

Based on the solubility of nicotinic acid and general principles of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The presence of the polar carboxylic acid group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, suggesting solubility in polar protic and aprotic solvents. The bulky, nonpolar bromine atoms may also contribute to solubility in less polar organic solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined values. For context, where available, solubility data for the parent compound, nicotinic acid, is provided.

| Solvent | Temperature (°C) | Solubility of this compound ( g/100 mL) | Molar Solubility of Nicotinic Acid (mol/dm³) at 25°C[1] |

| Methanol | 25 | Data not available | 0.407 |

| Ethanol | 25 | Data not available | 0.109 |

| Acetone | 25 | Data not available | 0.010 |

| Acetonitrile | 25 | Data not available | 0.004 |

| Diethyl Ether | 25 | Data not available | 0.005 |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | 0.812 |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available |

| Chloroform | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following protocols describe two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent: the Shake-Flask Method and UV-Visible Spectrophotometry.

Gravimetric Shake-Flask Method

This method, also known as the equilibrium solubility method, is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation and Mass Determination: Evaporate the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator) or in a fume hood. Once the solvent is completely removed, reweigh the flask containing the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

UV-Visible Spectrophotometry Method

This method is a rapid and sensitive technique suitable for compounds that possess a chromophore.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Saturated solution of this compound (prepared as in the shake-flask method, steps 1-4)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create several standard solutions of lower, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Take a known volume of the filtered, saturated solution.

-

Dilute the solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

Crystal Structure of 5,6-Dibromonicotinic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the available scientific information regarding the crystal structure of 5,6-Dibromonicotinic acid. Despite a thorough review of existing literature and crystallographic databases, no experimental determination of the crystal structure for this specific compound has been publicly reported. This guide summarizes the available data on its properties and provides detailed experimental protocols for the synthesis of the closely related compound, 5-Bromonicotinic acid, which may serve as a potential starting point for the synthesis of this compound. Furthermore, crystallographic data for analogous brominated nicotinic acids are presented to offer insights into potential structural characteristics.

Introduction

This compound, also known as 5,6-dibromopyridine-3-carboxylic acid, is a halogenated derivative of nicotinic acid.[1][2][3][4] While its chemical structure is known, its three-dimensional arrangement in the solid state, or crystal structure, remains uncharacterized. Understanding the crystal structure of a compound is fundamental in materials science and drug development, as it dictates key physicochemical properties such as solubility, stability, and bioavailability. This guide aims to collate the currently available information and highlight the knowledge gap concerning the crystal structure of this compound.

Physicochemical Properties of this compound

While the crystal structure is undetermined, some physicochemical properties have been reported by chemical suppliers.

| Property | Value | Source |

| CAS Number | 29241-64-3 | [1][2][3][4] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][2][3] |

| Molecular Weight | 280.90 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Purity | ≥98% | [1][2] |

| Boiling Point | 379.5 °C at 760 mmHg | [3] |

| Storage | Room temperature | [1][3] |

| SMILES | O=C(C1=CC(Br)=C(Br)N=C1)O | [1] |

| InChI Key | ABBCIGFWDCOGEQ-UHFFFAOYSA-N | [3] |

Experimental Protocols: Synthesis of 5-Bromonicotinic Acid

No specific experimental protocols for the synthesis of this compound were found in the reviewed literature. However, detailed methods for the synthesis of the related compound, 5-Bromonicotinic acid, are available and may be adaptable. The following is a common method for the direct bromination of nicotinic acid.

Reaction: Direct Bromination of Nicotinic Acid

Reagents:

-

Nicotinic acid

-

Thionyl chloride

-

Bromine

-

Iron powder (catalyst)

-

4N Sodium hydroxide solution

-

Ice water

Procedure:

-

A mixture of nicotinic acid (0.406 mol), thionyl chloride (0.96 mol), and iron powder (1 g) is heated to 70°C with stirring.

-

Bromine (0.78 mol) is added dropwise to the mixture over a period of 2 hours.

-

The reaction mixture is then refluxed for 6 hours with continuous stirring.

-

Excess bromine and thionyl chloride are removed by distillation.

-

The residue is cooled to 0°C.

-

A cooled 4N sodium hydroxide solution is added until the pH of the mixture reaches 3.

-

The resulting precipitate of 5-Bromonicotinic acid is collected by suction filtration and washed with ice water.

Crystallographic Data of Related Compounds

To provide some context for the potential crystal structure of this compound, the crystallographic data for two related compounds, 5-Bromonicotinic acid and 5-bromo-2-fluoronicotinic acid monohydrate, are presented below. These structures reveal common packing motifs and intermolecular interactions that might also be present in the crystal lattice of this compound.

5-Bromonicotinic Acid

The crystal structure of 5-Bromonicotinic acid has been determined and its data is available through the Cambridge Crystallographic Data Centre (CCDC).

| Parameter | 5-Bromonicotinic Acid |

| CCDC Number | 172544 |

| Chemical Formula | C₆H₄BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 14.3975(12) |

| b (Å) | 7.5773(7) |

| c (Å) | 12.2500(10) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1336.4(2) |

| Z | 8 |

| Temperature (K) | 150(2) |

5-bromo-2-fluoronicotinic acid monohydrate

The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate has also been reported.[5]

| Parameter | 5-bromo-2-fluoronicotinic acid monohydrate |

| Chemical Formula | C₆H₅BrFNO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9894(4) |

| b (Å) | 13.6128(11) |

| c (Å) | 14.7495(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 801.00(12) |

| Z | 4 |

| Temperature (K) | 150(2) |

Logical Relationship for Structural Determination

The general workflow for determining the crystal structure of a novel compound like this compound is outlined below. This process is crucial for elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid.

References

theoretical and computational studies of 5,6-Dibromonicotinic acid

An In-depth Technical Guide to the Theoretical and Computational Studies of 5,6-Dibromonicotinic Acid

Disclaimer: Detailed theoretical and experimental studies on this compound are not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on established theoretical and computational chemistry principles, alongside experimental data extrapolated from closely related analogs such as 5-bromonicotinic acid and other nicotinic acid derivatives. The quantitative data presented herein should be considered representative and would require specific experimental and computational validation for this compound.

Introduction

This compound, with the chemical formula C₆H₃Br₂NO₂, is a halogenated derivative of nicotinic acid (Vitamin B3). Its structure, featuring a pyridine ring substituted with two bromine atoms and a carboxylic acid group, makes it a molecule of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group significantly influences the electronic properties of the pyridine ring, suggesting potential for diverse chemical reactivity and biological activity. This guide delves into the theoretical and computational aspects of this compound, providing a framework for its study and application.

Core Molecular Information:

| Property | Value |

| Molecular Formula | C₆H₃Br₂NO₂ |

| IUPAC Name | 5,6-dibromopyridine-3-carboxylic acid |

| Molecular Weight | 280.90 g/mol |

| CAS Number | 29241-64-3 |

| Canonical SMILES | C1=C(C(=NC(=C1Br)Br)C=C1)C(=O)O |

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure, geometry, and properties of molecules.[1][2] For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide valuable insights.[2]

Molecular Geometry Optimization

The initial step in a computational study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, a planar structure for the pyridine ring is expected. The following table presents representative optimized geometric parameters (bond lengths and bond angles) based on DFT calculations of similar brominated pyridine derivatives.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-C3 | 1.39 |

| C3-C4 | 1.40 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.40 | |

| N1-C2 | 1.34 | |

| N1-C6 | 1.34 | |

| C3-C7 (C-COOH) | 1.50 | |

| C7=O8 | 1.21 | |

| C7-O9 | 1.35 | |

| O9-H10 | 0.97 | |

| C5-Br11 | 1.90 | |

| C6-Br12 | 1.90 | |

| Bond Angles (°) | N1-C2-C3 | 123.0 |

| C2-C3-C4 | 118.0 | |

| C3-C4-C5 | 120.0 | |

| C4-C5-C6 | 119.0 | |

| C5-C6-N1 | 122.0 | |

| C2-N1-C6 | 118.0 | |

| C2-C3-C7 | 121.0 | |

| C4-C3-C7 | 121.0 | |

| C3-C7=O8 | 125.0 | |

| C3-C7-O9 | 112.0 | |

| O8-C7-O9 | 123.0 | |

| C4-C5-Br11 | 120.0 | |

| N1-C6-Br12 | 119.0 |

Vibrational Frequencies

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule.[3] The calculated frequencies are often scaled to better match experimental values. The following table lists the predicted characteristic vibrational frequencies for this compound.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 3400 - 3500 | Broad peak, indicative of hydrogen bonding in solid state. |

| C-H stretch (Aromatic) | 3000 - 3100 | Stretching vibration of the C-H bond on the pyridine ring. |

| C=O stretch (Carboxylic Acid) | 1700 - 1750 | Strong, sharp peak characteristic of the carbonyl group. |

| C=N, C=C stretch (Pyridine Ring) | 1400 - 1600 | Multiple bands corresponding to ring stretching vibrations. |

| C-O stretch (Carboxylic Acid) | 1200 - 1300 | Stretching of the C-O single bond. |

| O-H in-plane bend | 1100 - 1200 | Bending vibration of the hydroxyl group. |

| C-Br stretch | 500 - 700 | Stretching vibrations of the carbon-bromine bonds. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap) is an indicator of the molecule's chemical stability and reactivity.[4][5] A smaller gap suggests higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.3 |

The HOMO is expected to be localized primarily on the pyridine ring and the bromine atoms, while the LUMO is likely to be distributed over the pyridine ring and the carboxylic acid group.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule.[6][7] It is useful for predicting sites of electrophilic and nucleophilic attack. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, and positive potential around the hydrogen atom of the carboxylic acid.

Experimental Protocols

The following protocols are representative and adapted from methods used for similar compounds.[8]

Representative Synthesis of this compound

This protocol is a plausible method for the synthesis of this compound, adapted from the synthesis of 5-bromonicotinic acid.

Materials:

-

Nicotinic acid

-

Oleum (fuming sulfuric acid)

-

Bromine

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place nicotinic acid and oleum.

-

Heat the mixture to 120°C with stirring.

-

Slowly add bromine from the dropping funnel over a period of 2 hours.

-

After the addition is complete, maintain the temperature at 120°C for an additional 6 hours.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until a pH of 3-4 is reached.

-

The precipitate of this compound is collected by filtration.

-

The crude product is then recrystallized from ethanol to yield pure this compound.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a singlet for the proton on the pyridine ring and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Expect distinct signals for each of the six carbon atoms in the molecule.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum should show characteristic peaks as predicted in Table 2.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (280.90 g/mol ), with a characteristic isotopic pattern due to the two bromine atoms.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the activities of related nicotinic acid derivatives suggest potential therapeutic applications.

Potential Biological Activities

Derivatives of nicotinic acid have shown a range of biological activities, including:

-

Anticancer Activity: Some nicotinic acid derivatives act as inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis, a process crucial for tumor growth.[8]

-

Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial and fungal strains.[9]

-

Antiviral Activity: The nicotinic acid scaffold has been explored for the development of antiviral agents.[8]

Potential Signaling Pathway Modulation

Given the activity of related compounds, this compound or its derivatives could potentially modulate signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the VEGFR-2 signaling pathway .

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the theoretical and experimental study of this compound.

Caption: Workflow for theoretical computational studies.

Caption: Workflow for experimental synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 6. Application of Electrostatic Potential Map in Acidity Estimation - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Commercial Availability and Sourcing of 5,6-Dibromonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromonicotinic acid, a halogenated derivative of nicotinic acid, serves as a crucial building block in the synthesis of various biologically active compounds and novel chemical entities.[1] Its utility in pharmaceutical and agrochemical research necessitates a clear understanding of its commercial availability, reliable suppliers, and appropriate analytical and synthesis methodologies. This technical guide provides an in-depth overview of the commercial landscape for this compound (CAS No. 29241-64-3), including a comparative summary of suppliers.[1][2][3] Furthermore, it outlines generalized experimental protocols for its synthesis and analysis based on established methods for related compounds.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers, typically with a purity of 98% or higher.[2][3][4] It is primarily offered in research quantities, ranging from grams to kilograms. The compound is a solid at room temperature and should be stored accordingly.[4]

For researchers and drug development professionals, selecting a reliable supplier is critical to ensure the quality and timely delivery of starting materials. The following table summarizes key quantitative data for prominent suppliers of this compound.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) | Lead Time |

| Aladdin Scientific | 5, 6-Dibromonicotinic acid | 29241-64-3 | min 98% | 1 gram | $49.99 | 5 days |

| ChemScene | This compound | 29241-64-3 | ≥98% | Inquire | Inquire | Inquire |

| Sigma-Aldrich | This compound | 29241-64-3 | 98% | Inquire | Inquire | Inquire |

| Smolecule | This compound | 29241-64-3 | Inquire | Inquire | Inquire | Inquire |

Note: Pricing and lead times are subject to change and may vary based on quantity and location. It is recommended to contact the suppliers directly for the most current information.

Sourcing Workflow

The process of acquiring this compound for research and development can be streamlined by following a logical workflow. This involves identifying potential suppliers, evaluating them based on critical parameters, and proceeding with procurement and quality control.

Caption: A logical workflow for sourcing this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established procedures for structurally related compounds and may require optimization for specific experimental conditions.

Synthesis of this compound

A common method for the synthesis of brominated nicotinic acids involves the direct bromination of nicotinic acid.[5][6] The following protocol is a generalized procedure adapted from the synthesis of 5-bromonicotinic acid.[6]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials and Reagents:

-

Nicotinic acid

-

Thionyl chloride

-

Bromine

-

Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)

-

4N Sodium hydroxide solution

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine nicotinic acid and a catalytic amount of a Lewis acid.

-

Carefully add thionyl chloride to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Heat the mixture to approximately 70-80°C with stirring.

-

Slowly add bromine to the reaction mixture through the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Distill off the excess thionyl chloride and bromine under reduced pressure.

-

Cool the residue in an ice bath and carefully add a chilled 4N sodium hydroxide solution to adjust the pH to approximately 3.[6]

-

The precipitate of this compound is then collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

To ensure the identity and purity of this compound, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) should be employed.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are essential for structural confirmation. A general protocol for sample preparation and analysis is as follows:

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

The spectrum should be consistent with the structure of this compound, showing characteristic aromatic proton signals. Due to the substitution pattern, two distinct aromatic proton signals are expected.

-

The chemical shifts, coupling constants, and integration of the peaks should be analyzed to confirm the structure.

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum.

-

The spectrum should show six distinct carbon signals corresponding to the pyridine ring and the carboxylic acid group.

HPLC is a powerful technique for assessing the purity of this compound. A general reverse-phase HPLC method is described below.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 270 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Inject the sample onto the HPLC system.

-

The purity is determined by the peak area percentage of the main component.

Conclusion

This compound is a commercially accessible and valuable reagent for researchers in drug discovery and chemical synthesis. By understanding the supplier landscape and employing appropriate synthesis and analytical protocols, scientists can confidently incorporate this building block into their research programs. The information provided in this guide serves as a foundational resource for the effective sourcing and utilization of this compound.

References

- 1. Buy this compound | 29241-64-3 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 29241-64-3 [sigmaaldrich.com]

- 5. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 7. Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Safety and Handling of 5,6-Dibromonicotinic Acid

Disclaimer: Specific safety and toxicity data for 5,6-Dibromonicotinic acid (CAS No. 29241-64-3) is limited. The following guide is based on data from structurally similar compounds, including 6-bromonicotinic acid, 5-bromo-6-chloronicotinic acid, and 5-bromonicotinic acid. It is imperative to handle this compound with the utmost caution and to treat it as a potentially hazardous substance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

GHS Pictograms (Surrogate Basis):

| Pictogram | Hazard Class |

| Irritant[2] |

Signal Word (Surrogate Basis): Warning[2][4][5]

Hazard Statements (Surrogate Basis):

-

H302: Harmful if swallowed.[6]

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements (Surrogate Basis):

-

Prevention: P261, P264, P270, P271, P280[6]

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313

-

Storage: P403+P233[5]

-

Disposal: P501[5]

Physical and Chemical Properties

Limited experimental data is available for this compound. The following table includes data for the target compound where available and for a closely related compound.

| Property | Value | Source Compound |

| Molecular Formula | C6H3Br2NO2 | This compound[7] |

| Molecular Weight | 280.9 g/mol | This compound[7] |

| Appearance | Off-white to tan powder/solid | 5-Bromonicotinic acid[5] |

| Melting Point | 170 - 173 °C / 338 - 343.4 °F | 5-Bromo-6-chloronicotinic acid[4] |

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands and any exposed skin thoroughly after handling.[1][8]

-

Do not eat, drink, or smoke when using this product.[9]

-

Wear appropriate personal protective equipment (PPE).[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

-

Store locked up.[8]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

| Protection Type | Specific Equipment | Guidelines |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary for splash risks. | Must be approved under standards such as OSHA 29 CFR 1910.133 or EN166.[1][8] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber). | Glove selection should be based on the specific application and duration of use.[1][8] |

| Body Protection | Laboratory coat or other protective clothing. | Prevents skin exposure. Contaminated clothing should be removed and laundered before reuse.[1][8] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate or if dust is generated.[1][8] |

First Aid Measures

In case of exposure, immediate action is required.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][8] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[4][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8] Do NOT induce vomiting.[10] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Ensure adequate ventilation.

-

Avoid dust formation.[4]

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Sweep up the spilled solid material and place it in a suitable container for disposal.[5]

-

Avoid dispersal of dust into the air.

-

Wash the spill area thoroughly.

-

Prevent entry into waterways, sewers, basements, or confined areas.

Firefighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: No information available.[8]

-

Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), bromine, and hydrogen bromide.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

Experimental Protocols

General Protocol for Handling Powdered this compound:

-

Preparation:

-

Conduct a pre-work risk assessment.

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Assemble all necessary equipment (spatula, weighing paper, glassware, etc.) within the fume hood.

-

Don the appropriate PPE as outlined in Section 4.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within the fume hood.

-

Use a micro-spatula to minimize dust generation.

-

Tare the balance with the weighing vessel.

-

Carefully transfer the desired amount of this compound to the weighing vessel.

-

Close the primary container immediately after dispensing.

-

Carefully add the weighed compound to the reaction vessel or solvent.

-

-

Post-Handling:

-

Clean all equipment and the work area within the fume hood.

-

Wipe down surfaces with a damp cloth to collect any residual dust.

-

Dispose of all contaminated materials (weighing paper, gloves, etc.) in a designated hazardous waste container.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water.

-

Visualizations

Caption: Workflow for Safe Handling of this compound.

Caption: Chemical Spill Response Protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

Thermal Stability and Decomposition of 5,6-Dibromonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 5,6-Dibromonicotinic acid. Due to a lack of specific experimental data in publicly available literature, this document outlines the expected thermal behavior based on analogous compounds, namely nicotinic acid and other halogenated pyridine carboxylic acids. Furthermore, it details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to definitively characterize the thermal properties of this compound. Visual workflows for these experimental procedures are provided to aid in study design.

Introduction

This compound is a halogenated derivative of nicotinic acid (Vitamin B3) and serves as a valuable building block in medicinal chemistry and materials science. The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and the design of synthetic routes that involve elevated temperatures. Understanding the decomposition pathway is equally important for ensuring the safety and purity of resulting products. This guide addresses the current knowledge gap regarding the specific thermal properties of this compound and provides a roadmap for its experimental determination.

Expected Thermal Behavior

While specific quantitative data for this compound is not currently available, the thermal behavior of the parent compound, nicotinic acid, has been studied. Nicotinic acid exhibits a complex thermal profile, including sublimation, melting, and subsequent evaporation, with decomposition occurring at higher temperatures. It is plausible that this compound will also display a multi-stage thermal decomposition process.

General safety information for the related compound, 5-Bromonicotinic acid, indicates that it is stable under standard conditions. However, upon heating, decomposition is expected to yield hazardous products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). It is reasonable to anticipate a similar decomposition profile for this compound.

Quantitative Thermal Analysis Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound. The following table is provided as a template for researchers to populate upon experimental investigation.

Table 1: Thermal Properties of this compound (Hypothetical Data)

| Parameter | Value | Technique | Conditions |

| Onset of Decomposition (T_onset) | Data not available | TGA | e.g., 10 °C/min, Nitrogen |

| Temperature of Max Decomposition Rate (T_max) | Data not available | TGA | e.g., 10 °C/min, Nitrogen |

| Percent Mass Loss at T_max | Data not available | TGA | e.g., 10 °C/min, Nitrogen |

| Melting Point (T_m) | Data not available | DSC | e.g., 10 °C/min, Nitrogen |

| Enthalpy of Fusion (ΔH_f) | Data not available | DSC | e.g., 10 °C/min, Nitrogen |

| Other Thermal Events (e.g., glass transition) | Data not available | DSC | e.g., 10 °C/min, Nitrogen |

Recommended Experimental Protocols

To address the absence of data, the following detailed methodologies are recommended for characterizing the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Calculate the first derivative of the mass change curve (DTG curve) to identify the temperature of the maximum rate of mass loss (T_max).

-

Quantify the percentage of mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.

-

Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating cycle under the same conditions as the first to observe any changes in thermal behavior after the initial melt and to identify the glass transition if applicable.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify endothermic peaks corresponding to melting and determine the melting point (T_m) as the onset or peak of the endotherm.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_f).

-

Analyze the second heating scan for any shifts in the baseline that may indicate a glass transition temperature (T_g).

-

Visualized Workflows and Relationships

The following diagrams illustrate the proposed experimental workflows and the logical progression of thermal events.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Caption: Postulated Thermal Decomposition Pathway.

Conclusion